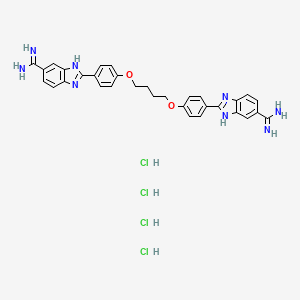

DB2115 tertahydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N8O2.4ClH/c33-29(34)21-7-13-25-27(17-21)39-31(37-25)19-3-9-23(10-4-19)41-15-1-2-16-42-24-11-5-20(6-12-24)32-38-26-14-8-22(30(35)36)18-28(26)40-32;;;;/h3-14,17-18H,1-2,15-16H2,(H3,33,34)(H3,35,36)(H,37,39)(H,38,40);4*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRCMNUIKDHGQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=N)N)OCCCCOC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=N)N.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34Cl4N8O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Identity of DB2115 Tetrahydrochloride Unconfirmed by Publicly Available Data

An extensive review of publicly available scientific and medical literature, as well as clinical trial databases, did not yield specific information for a compound designated "DB2115 tetrahydrochloride." This designation may refer to an internal development code for a new chemical entity that is not yet disclosed in public forums, a misnomer, or a compound that has been discontinued from development.

While the search for "DB2115 tetrahydrochloride" was inconclusive, information was found for a similarly named compound, Trientine Tetrahydrochloride . It is crucial to note that there is no direct evidence to confirm that DB2115 tetrahydrochloride is the same as Trientine Tetrahydrochloride. The following information on Trientine Tetrahydrochloride is provided for contextual purposes but should not be considered a direct analysis of "DB2115 tetrahydrochloride."

Trientine Tetrahydrochloride: A Potential, Unconfirmed Analog

Trientine tetrahydrochloride is a well-characterized pharmaceutical agent, primarily used in the treatment of Wilson's disease, a genetic disorder leading to copper accumulation in the body.[1] Its mechanism of action is primarily centered on its ability to chelate copper.

Mechanism of Action of Trientine Tetrahydrochloride

Trientine tetrahydrochloride is a selective copper chelator with a dual mechanism of action.[2]

-

Systemic Copper Chelation : After absorption, trientine forms a stable complex with copper in the bloodstream. This complex is then readily eliminated from the body through urinary excretion.[1][2] This process helps to reduce the overall copper burden in patients with Wilson's disease.

-

Inhibition of Copper Absorption : Trientine also acts within the gastrointestinal tract to chelate dietary copper, thereby inhibiting its absorption into the bloodstream.[1][2]

Potential Anticancer Properties

Beyond its role in copper chelation, there is some preclinical evidence to suggest that trientine may possess anticancer properties through the inhibition of telomerase.[1] Telomerase is an enzyme that is crucial for the maintenance of telomeres, the protective caps at the ends of chromosomes. In many cancer cells, telomerase is reactivated, allowing for uncontrolled cell division. Inhibition of telomerase by trientine could potentially limit the proliferative capacity of tumor cells. However, this remains an area of active investigation, and trientine is not currently an approved cancer therapy.

Clinical Trials

Currently, a clinical trial is underway to explore the efficacy of a Kat6 inhibitor in patients with HR+, HER2- advanced or metastatic breast cancer.[3] It is important to note that this trial does not explicitly mention DB2115 tetrahydrochloride or trientine tetrahydrochloride.

Due to the lack of specific data for "DB2115 tetrahydrochloride," it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The information that would populate these sections is not available in the public domain for a compound with this designation.

Further clarification on the identity of "DB2115 tetrahydrochloride" would be necessary to conduct a more targeted and fruitful search for its mechanism of action and associated experimental data.

References

DB2115 Tetrahydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB2115 tetrahydrochloride is a potent and highly selective small molecule inhibitor of the transcription factor PU.1.[1] By binding to the minor groove of DNA flanking the PU.1 binding site, DB2115 allosterically hinders the interaction of PU.1 with its target DNA sequences. This interference with PU.1, a master regulator of myeloid differentiation, leads to the suppression of tumor cell proliferation and the induction of apoptosis, particularly in the context of Acute Myeloid Leukemia (AML).[1] This technical guide provides an in-depth overview of DB2115 tetrahydrochloride, including its mechanism of action, key experimental data, detailed protocols for relevant assays, and visualizations of its signaling pathway and experimental workflows.

Core Concepts

Chemical Identity

| Property | Value |

| Chemical Name | 2-(4-(4-(4-(6-carbamimidoyl-1H-benzo[d]imidazol-2-yl)phenoxy)butoxy)phenyl)-1H-benzo[d]imidazole-5-carboximidamide tetrahydrochloride |

| Molecular Formula | C₃₂H₃₄N₈O₂ · 4HCl |

| Molecular Weight | 704.48 g/mol |

| CAS Number | 1366126-19-3 |

Mechanism of Action

DB2115 tetrahydrochloride functions as a highly selective inhibitor of the transcription factor PU.1.[1] PU.1 is a critical regulator of gene expression during myeloid and B-lymphoid cell development.[2] In AML, the function of PU.1 is often dysregulated.[2] DB2115 does not bind directly to PU.1 but instead targets the minor groove of the DNA adjacent to the PU.1 binding site. This binding event allosterically inhibits the binding of PU.1 to its consensus sequence on the DNA, thereby preventing the transcription of its target genes.[1] This disruption of PU.1-mediated transcription is the primary mechanism through which DB2115 exerts its anti-leukemic effects.

Quantitative Data

The following tables summarize the key quantitative data for DB2115 tetrahydrochloride from in vitro studies.

Table 1: In Vitro Efficacy in AML Cell Lines

| Cell Line | Description | IC₅₀ (µM) | Reference |

| MOLM-13 | Human AML, FLT3-ITD | Not explicitly stated, but sensitive | [3] |

| THP-1 | Human AML, MLL-AF9 | Not explicitly stated, but sensitive | [3] |

| Kasumi-1 | Human AML, AML1-ETO | Not explicitly stated, but sensitive | [3] |

| HL-60 | Human promyelocytic leukemia | Not explicitly stated, but sensitive | [4] |

| U937 | Human histiocytic lymphoma | Not explicitly stated, but sensitive | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DB2115 tetrahydrochloride.

PU.1-DNA Binding Inhibition Assay (Surface Plasmon Resonance)

This protocol outlines the steps for quantifying the inhibition of PU.1 binding to its DNA target using Surface Plasmon Resonance (SPR).

Materials:

-

Biacore instrument (e.g., Biacore T200)

-

CM5 sensor chip

-

Streptavidin

-

Biotinylated DNA oligonucleotide containing the PU.1 binding site

-

Recombinant PU.1 protein

-

DB2115 tetrahydrochloride

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 0.1 M NaOH)

Procedure:

-

Chip Preparation:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize streptavidin to the activated surface.

-

Block remaining active sites with ethanolamine.

-

-

DNA Immobilization:

-

Inject the biotinylated DNA oligonucleotide over the streptavidin-coated surface to achieve a stable baseline.

-

-

Binding Analysis:

-

Inject a constant concentration of recombinant PU.1 protein over the DNA-immobilized surface to establish a baseline binding signal.

-

Prepare a dilution series of DB2115 tetrahydrochloride in running buffer.

-

Co-inject the PU.1 protein with each concentration of DB2115.

-

Monitor the change in the SPR signal (response units, RU) to determine the extent of binding inhibition.

-

-

Data Analysis:

-

Subtract the reference flow cell signal from the active flow cell signal.

-

Plot the percentage of PU.1 binding inhibition against the log concentration of DB2115.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability in AML cell lines upon treatment with DB2115 tetrahydrochloride.

Materials:

-

AML cell lines (e.g., MOLM-13, THP-1)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

DB2115 tetrahydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed AML cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

-

-

Drug Treatment:

-

Prepare a serial dilution of DB2115 tetrahydrochloride.

-

Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log concentration of DB2115 and determine the IC₅₀ value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection and quantification of apoptosis in AML cells treated with DB2115 tetrahydrochloride using flow cytometry.

Materials:

-

AML cell lines

-

DB2115 tetrahydrochloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat AML cells with the desired concentration of DB2115 tetrahydrochloride for 48 hours. Include an untreated control.

-

-

Cell Harvesting and Washing:

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Acquire data using appropriate fluorescence channels for FITC (for Annexin V) and PI.

-

-

Data Analysis:

-

Gate the cell population based on forward and side scatter to exclude debris.

-

Create a quadrant plot of Annexin V-FITC vs. PI fluorescence.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by DB2115 tetrahydrochloride.

Caption: PU.1 signaling pathway and the inhibitory action of DB2115.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of DB2115 tetrahydrochloride.

Caption: Experimental workflow for DB2115 tetrahydrochloride evaluation.

Conclusion

DB2115 tetrahydrochloride represents a promising therapeutic candidate for AML by selectively targeting the PU.1 transcription factor. Its unique mechanism of allosteric inhibition of DNA binding provides a novel approach to disrupt the oncogenic signaling pathways driven by dysregulated PU.1. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on novel AML therapies and transcription factor inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

- 1. The myeloid master regulator transcription factor PU.1 is inactivated by AML1-ETO in t(8;21) myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. PU.1 affects proliferation of the human acute myeloid leukemia U937 cell line by directly regulating MEIS1 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to DB2115 Tetrahydrochloride: A Potent PU.1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB2115 tetrahydrochloride is a potent and highly selective small molecule inhibitor of the E26 transformation-specific (ETS) transcription factor PU.1. By binding to the minor groove of AT-rich DNA sequences flanking the PU.1 binding motif, DB2115 allosterically inhibits the interaction of PU.1 with its target DNA sites. This inhibition disrupts key transcriptional programs, leading to the induction of apoptosis in cancer cells, particularly in hematological malignancies such as acute myeloid leukemia (AML), where PU.1 plays a critical role in leukemogenesis. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of DB2115 tetrahydrochloride, along with detailed experimental methodologies.

Chemical Structure and Properties

DB2115 tetrahydrochloride is a complex heterocyclic molecule. Its chemical structure is characterized by two benzimidazole rings linked by a phenoxy-butoxy-phenyl bridge. The presence of two amidine groups contributes to its DNA binding affinity.

Chemical Structure:

-

IUPAC Name: 2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride[1]

-

CAS Number: 1366126-19-3[1]

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | Solid | [3] |

| Solubility | DMSO: 15.85 mg/mL (22.50 mM) | [1] |

| Hydrogen Bond Donor Count | 10 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 11 | [1] |

Biological Activity and Mechanism of Action

DB2115 is a potent inhibitor of the transcription factor PU.1, which is a master regulator of myeloid and B-lymphoid cell development. Dysregulation of PU.1 is implicated in various hematological malignancies, making it an attractive therapeutic target.

PU.1 Inhibition

DB2115 exerts its inhibitory effect by binding to the minor groove of AT-rich DNA sequences adjacent to the core G GAA PU.1 binding motif. This binding prevents the proper interaction of the PU.1 protein with its DNA recognition site, thereby inhibiting its transcriptional activity.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (PU.1-DNA Binding) | 2.3 nM | In vitro | [3] |

| IC₅₀ (Cell Viability) | ~700 nM | URE-/- AML cells | [3] |

Induction of Apoptosis

By inhibiting PU.1, DB2115 disrupts the transcriptional programs that promote survival in cancer cells, leading to the induction of programmed cell death (apoptosis). This has been observed in various AML cell lines.

Signaling Pathways

The inhibition of PU.1 by DB2115 triggers a cascade of downstream signaling events that ultimately lead to apoptosis. The primary mechanism involves the modulation of the NF-κB signaling pathway and the upregulation of the extrinsic apoptosis pathway via Death Receptor 5 (DR5).

Inhibition of NF-κB Signaling

PU.1 is known to interact with the p65 subunit of NF-κB, a key regulator of inflammation and cell survival. By inhibiting PU.1, DB2115 can lead to the suppression of NF-κB activity, thereby reducing the expression of anti-apoptotic genes.

Induction of Death Receptor 5 (DR5)

PU.1 can directly regulate the expression of the gene encoding Death Receptor 5 (TNFRSF10B). Inhibition of PU.1 leads to an upregulation of DR5 on the cell surface. Binding of the DR5 ligand, TRAIL, to the receptor initiates the extrinsic apoptosis pathway, leading to caspase activation and cell death.

Caption: Signaling pathway of DB2115-induced apoptosis via PU.1 inhibition.

Experimental Protocols

Synthesis of DB2115 Tetrahydrochloride

A detailed, step-by-step synthesis protocol for DB2115 tetrahydrochloride is described in patent WO2017223260A1. The synthesis generally involves the coupling of substituted benzimidazole precursors with a linker molecule. The final product is then converted to the tetrahydrochloride salt. Researchers should refer to the aforementioned patent for the complete and detailed synthetic procedure.

Surface Plasmon Resonance (SPR) for PU.1-DNA Binding Assay

This protocol outlines the general procedure for assessing the binding of DB2115 to the PU.1-DNA complex using SPR.

Caption: Workflow for SPR-based PU.1-DNA binding assay.

Methodology:

-

Immobilization: A biotinylated double-stranded DNA oligonucleotide containing the high-affinity PU.1 binding site is immobilized on a streptavidin-coated SPR sensor chip.

-

Binding Analysis: A solution containing the PU.1 protein is injected over the sensor surface to allow for binding to the immobilized DNA. Subsequently, serial dilutions of DB2115 tetrahydrochloride are injected along with the PU.1 protein.

-

Data Acquisition: The change in the refractive index at the sensor surface, measured in response units (RU), is monitored in real-time. A decrease in the binding signal of PU.1 in the presence of DB2115 indicates inhibition.

-

Data Analysis: The response at equilibrium is plotted against the logarithm of the DB2115 concentration. The IC₅₀ value, representing the concentration of DB2115 that inhibits 50% of PU.1 binding, is determined by fitting the data to a dose-response curve.

Resazurin Cell Viability Assay

This protocol describes a common method for assessing the effect of DB2115 on the viability of cancer cell lines, such as MOLM-13.

Methodology:

-

Cell Seeding: Seed AML cells (e.g., MOLM-13) in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: Treat the cells with a range of concentrations of DB2115 tetrahydrochloride. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Resazurin Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

-

Data Analysis: Subtract the background fluorescence and normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the DB2115 concentration to determine the IC₅₀ value.

Pharmacokinetics

To date, there is limited publicly available information on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of DB2115 tetrahydrochloride in preclinical or clinical studies. Further research is required to characterize its pharmacokinetic profile and to assess its potential as a therapeutic agent.

Conclusion

DB2115 tetrahydrochloride is a promising preclinical candidate that potently and selectively inhibits the transcription factor PU.1. Its ability to induce apoptosis in cancer cells, particularly in AML, through the modulation of key signaling pathways highlights its therapeutic potential. Further investigation into its pharmacokinetic properties and in vivo efficacy is warranted to advance its development as a novel anti-cancer agent. This technical guide provides a foundational understanding of DB2115 for researchers and drug development professionals interested in targeting transcription factors in oncology.

References

- 1. PU.1 is regulated by NF-kappaB through a novel binding site in a 17 kb upstream enhancer element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional PU.1 in macrophages has a pivotal role in NF-κB activation and neutrophilic lung inflammation during endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

The Discovery and Development of DB2115 Tetrahydrochloride: A PU.1 Inhibitor for Acute Myeloid Leukemia

A Deep Dive into the Preclinical Advancements of a Novel Therapeutic Candidate

Introduction

DB2115 tetrahydrochloride has emerged as a promising small molecule inhibitor targeting the transcription factor PU.1, a critical regulator of hematopoietic development and a key player in the pathogenesis of Acute Myeloid Leukemia (AML). This in-depth technical guide explores the discovery, mechanism of action, and preclinical development of DB2115, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential.

Discovery and Rationale

DB2115 was identified through a focused effort to discover novel therapeutic agents for AML.[1][2] The rationale for targeting PU.1 stems from the observation that its function is often impaired in patients with this aggressive hematological malignancy.[2][3] DB2115 belongs to a class of heterocyclic diamidines and was selected for its potent ability to inhibit the binding of PU.1 to its DNA targets.[1]

Mechanism of Action: A DNA Minor Groove Binder

DB2115 exerts its inhibitory effect through a sophisticated mechanism of action. It functions as a highly selective PU.1 inhibitor by directly interfering with its ability to bind to DNA.[4] The molecule achieves this by inserting itself into the minor groove of the DNA at PU.1 binding sites.[1] This allosteric hindrance prevents the transcription factor from engaging with its target gene promoters, thereby downregulating the expression of canonical PU.1 transcriptional targets.[1][2]

The following diagram illustrates the proposed mechanism of action of DB2115:

Caption: DB2115 binds to the DNA minor groove, preventing PU.1 from binding to the major groove and activating gene expression.

Preclinical Efficacy

Preclinical studies have demonstrated the potential of DB2115 as an anti-leukemic agent. In vitro experiments have shown that DB2115 effectively inhibits the proliferation of AML cells and induces apoptosis (programmed cell death).[1][4][5][6]

Table 1: In Vitro Activity of DB2115

| Parameter | Value | Cell Lines / Conditions | Reference |

| IC50 (PU.1-DNA Binding) | 2.3 nM | [4] | |

| Apoptosis Induction | Demonstrated | URE-/- AML cells | [4][5] |

| Cell Viability Reduction | Demonstrated | URE-/- AML cells | [4][5] |

| Cell Proliferation Inhibition | Demonstrated | URE-/- AML cells | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of DB2115 are not publicly available. However, based on the primary literature, key experimental approaches likely included:

1. Chemical Synthesis: The synthesis of DB2115, a heterocyclic diamidine, would involve multi-step organic synthesis protocols. While the exact route is not published, it would likely culminate in the formation of the tetrahydrochloride salt to improve solubility and stability.

2. Surface Plasmon Resonance (SPR) Assay for PU.1-DNA Binding Inhibition: This technique is a standard method to quantify the binding affinity of molecules.

-

Workflow:

-

Immobilize a biotinylated DNA oligonucleotide containing the PU.1 binding site onto a streptavidin-coated sensor chip.

-

Inject a solution of purified PU.1 protein over the sensor surface to establish a baseline binding signal.

-

Inject a mixture of PU.1 and varying concentrations of DB2115.

-

Measure the change in the SPR signal to determine the concentration of DB2115 required to inhibit 50% of PU.1 binding (IC50).

-

Caption: A simplified workflow for determining the IC50 of DB2115 using Surface Plasmon Resonance.

3. Cell Viability and Apoptosis Assays: Standard cell-based assays are used to assess the cytotoxic and pro-apoptotic effects of DB2115 on AML cells.

-

Cell Viability (e.g., MTT or CellTiter-Glo® Assay): Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Apoptosis (e.g., Annexin V/Propidium Iodide Staining followed by Flow Cytometry): Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Development Status and Future Directions

As of the latest available information, DB2115 tetrahydrochloride is a preclinical candidate. There is no public record of it entering clinical trials.[7][8][9][10] The promising in vitro and early in vivo data warrant further investigation into its pharmacokinetic properties, safety profile, and efficacy in more advanced preclinical models of AML. Future research will likely focus on optimizing the formulation, determining the maximum tolerated dose, and establishing a clear path toward clinical development.

Conclusion

DB2115 tetrahydrochloride represents a novel and promising therapeutic strategy for the treatment of AML. Its unique mechanism of action, targeting the transcription factor PU.1 through DNA minor groove binding, sets it apart from existing therapies. While still in the early stages of development, the potent in vitro activity of DB2115 underscores its potential as a future treatment for this challenging disease. Further preclinical and, ultimately, clinical investigation is required to fully elucidate its therapeutic utility.

References

- 1. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Minimal PU.1 reduction induces a preleukemic state and promotes development of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Leukemia Trials [medschool.cuanschutz.edu]

- 10. Facebook [cancer.gov]

The Biological Activity of DB2115 Tetrahydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB2115 tetrahydrochloride is a potent and highly selective small-molecule inhibitor of the E26 transformation-specific (ETS) transcription factor PU.1.[1][2] As a master regulator of hematopoiesis, PU.1 plays a critical role in both normal blood cell development and the pathogenesis of hematological malignancies, particularly acute myeloid leukemia (AML).[3][4] Dysregulation of PU.1 expression or activity is a frequent event in AML, making it a compelling therapeutic target.[3][4][5] DB2115 represents a first-in-class inhibitor that allosterically disrupts PU.1 function, offering a novel therapeutic strategy for cancers driven by PU.1 dysregulation.[5][6] This technical guide provides an in-depth overview of the biological activity of DB2115 tetrahydrochloride, including its mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action

DB2115 tetrahydrochloride is a member of the heterocyclic diamidine family of molecules.[3][6] Its mechanism of action is unique in that it does not directly bind to the PU.1 protein. Instead, it functions as an allosteric inhibitor by binding with high affinity to the minor groove of AT-rich DNA sequences that flank the PU.1 binding motifs on its target genes.[3][5][6] This binding to the DNA minor groove induces a conformational change in the DNA, which in turn prevents the binding of the PU.1 transcription factor to its consensus sequence in the major groove.[6] This allosteric inhibition effectively abrogates the transcriptional activity of PU.1, leading to the downregulation of its target genes.[3][6]

Quantitative Data Summary

The biological activity of DB2115 tetrahydrochloride has been quantified in various in vitro and in vivo studies. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PU.1-DNA binding) | 2.3 nM | In vitro biochemical assay | [1][2] |

| Concentration for reduced cell viability and proliferation | 700 nM (48h) | URE-/- AML cells | [1][2] |

| Concentration for apoptosis induction | 700 nM (48h) | URE-/- AML cells | [1][2] |

| IC50 (Cellular EGFP reporter assay) | 2-5 µM | HEK293 cells with PU.1-dependent reporter | [6] |

| Effect on primary human AML cells (mean decrease in viable cells) | 68% | Primary human AML cells | [3] |

| Effect on primary human AML cells (mean decrease in clonogenic capacity) | 45% | Primary human AML cells | [3] |

| Effect on primary human AML cells (mean fold increase in apoptosis) | 2.2-fold | Primary human AML cells | [3] |

Signaling Pathways

PU.1 regulates a complex transcriptional network that is crucial for myeloid differentiation and function. In the context of AML, inhibition of PU.1 by DB2115 disrupts these pathways, leading to anti-leukemic effects. The diagram below illustrates the key signaling pathways affected by DB2115-mediated PU.1 inhibition.

Caption: Inhibition of PU.1 signaling by DB2115.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of DB2115 tetrahydrochloride on AML cells.

Caption: A typical workflow for in vitro experiments.

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for assessing the effect of DB2115 on the viability of AML cells using a colorimetric assay such as MTT.

Materials:

-

AML cell line (e.g., U937, MOLM-13)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

DB2115 tetrahydrochloride stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of DB2115 tetrahydrochloride in complete culture medium.

-

Add 100 µL of the DB2115 dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in AML cells treated with DB2115 using flow cytometry.[7][8]

Materials:

-

AML cells treated with DB2115 as described above.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Collect both adherent and suspension cells after treatment with DB2115.

-

Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.

In Vivo Antitumor Activity in an AML Mouse Model

This is a generalized protocol for evaluating the in vivo efficacy of DB2115 in a patient-derived xenograft (PDX) or cell line-derived xenograft AML mouse model.[9][10][11][12]

Materials:

-

Immunodeficient mice (e.g., NSG mice).

-

AML cells (human AML cell line or patient-derived cells).

-

DB2115 tetrahydrochloride formulated for in vivo administration.

-

Vehicle control solution.

-

Calipers for tumor measurement (if applicable for subcutaneous models).

-

Equipment for bioluminescence imaging (if using luciferase-expressing cells).

Procedure:

-

Inject a predetermined number of AML cells (e.g., 1 x 10^6 cells) intravenously or subcutaneously into immunodeficient mice.

-

Allow the leukemia to establish, which can be monitored by peripheral blood sampling and flow cytometry for human CD45+ cells or by bioluminescence imaging.

-

Once the disease is established, randomize the mice into treatment and control groups.

-

Administer DB2115 tetrahydrochloride (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Monitor the health of the mice daily, including body weight and any signs of toxicity.

-

Monitor tumor burden regularly using appropriate methods (e.g., bioluminescence imaging, flow cytometry of peripheral blood).

-

At the end of the study (due to ethical endpoints or a predetermined time point), euthanize the mice and collect tissues (e.g., bone marrow, spleen, liver) for analysis of leukemic infiltration.

-

Analyze the data to determine the effect of DB2115 on tumor growth, survival, and leukemic burden.

Conclusion

DB2115 tetrahydrochloride is a promising therapeutic agent that targets the fundamental reliance of certain hematological malignancies on the transcription factor PU.1. Its novel allosteric mechanism of action provides a unique approach to inhibiting a traditionally challenging class of drug targets. The data presented in this guide demonstrate its potent anti-leukemic activity in preclinical models. The provided experimental protocols offer a framework for researchers to further investigate the biological effects of DB2115 and explore its therapeutic potential.

References

- 1. PU.1 is essential for MLL leukemia partially via crosstalk with the MEIS/HOX pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PU.1 affects proliferation of the human acute myeloid leukemia U937 cell line by directly regulating MEIS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Function of DB2115 as a PU.1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transcription factor PU.1, a critical regulator of hematopoietic differentiation, is frequently dysregulated in acute myeloid leukemia (AML). This has positioned PU.1 as a compelling therapeutic target. This technical guide provides an in-depth overview of DB2115, a first-in-class small molecule inhibitor of PU.1. We will delve into its mechanism of action, summarize its inhibitory effects with quantitative data, provide detailed experimental protocols for its characterization, and visualize key biological and experimental workflows.

Introduction to PU.1 and its Role in AML

PU.1 is an E26 transformation-specific (ETS) family transcription factor essential for the development of myeloid and lymphoid lineages.[1] It functions as a master regulator, controlling the expression of genes involved in cell fate decisions, differentiation, and function of various immune cells.[2] In the context of AML, PU.1 expression is often suppressed. This reduction in PU.1 activity contributes to a block in myeloid differentiation and an increase in the proliferation of leukemic blasts, highlighting its role as a tumor suppressor in this context.[3] Therefore, strategies to modulate PU.1 activity have emerged as a promising therapeutic avenue for AML.

DB2115: A Potent and Selective PU.1 Inhibitor

DB2115 is a member of the heterocyclic diamidine class of small molecules that has been identified as a potent and highly selective inhibitor of PU.1.[4][5] It represents a novel therapeutic strategy that, rather than aiming to restore PU.1 function, seeks to further inhibit its residual activity in AML cells that are already adapted to low PU.1 levels.[3] This approach has been shown to preferentially induce apoptosis in leukemic cells while having a lesser effect on normal hematopoietic cells.[5]

Mechanism of Action

DB2115 employs an allosteric mechanism of inhibition. It does not directly bind to the PU.1 protein itself. Instead, it targets the minor groove of the DNA at the AT-rich sequences that flank the core GGAA PU.1 binding motif.[3][6] This binding of DB2115 to the DNA minor groove induces a conformational change in the DNA, which in turn prevents PU.1 from effectively binding to its major groove recognition site.[7] This allosteric inhibition is highly specific for PU.1 due to the unique requirement of PU.1 for these flanking AT-rich sequences for high-affinity binding, a feature not shared by all other ETS family members.[7]

Quantitative Inhibitory Data

The efficacy of DB2115 as a PU.1 inhibitor has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| IC₅₀ (PU.1-DNA binding) | 2.3 nM | Surface Plasmon Resonance (SPR) | [4] |

| Kd (Binding Affinity) | 1.0 nM | Not Specified | [7] |

| Caption: Table 1. Biophysical parameters of DB2115 activity. |

| Cell Line | Parameter | Value | Assay | Reference |

| PU.1 URE-/- AML cells | IC₅₀ (Cell Growth) | 3.4 µM | Cell Viability Assay | [5] |

| URE-/- AML cells | Apoptosis Induction (at 700 nM, 48h) | Significant Increase | Annexin V Staining | [4] |

| Caption: Table 2. Cellular activity of DB2115 in AML cells. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize DB2115 as a PU.1 inhibitor, based on methodologies described in the primary literature.

Surface Plasmon Resonance (SPR) for PU.1-DNA Binding Inhibition

This protocol is adapted from the methodology used to determine the IC₅₀ of DB2115 for inhibiting PU.1 binding to its DNA consensus site.

Objective: To quantify the ability of DB2115 to inhibit the binding of PU.1 protein to its DNA recognition sequence in real-time.

Materials:

-

Biacore instrument (e.g., Biacore T200)

-

CM5 sensor chip

-

Streptavidin

-

Biotinylated DNA oligonucleotide containing the PU.1 binding site (e.g., λB motif: 5'-AATAAAAGGAAGTG-3')

-

Recombinant human PU.1 protein

-

DB2115

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 1 M NaCl)

Procedure:

-

Chip Preparation: Immobilize streptavidin on the surface of a CM5 sensor chip using standard amine coupling chemistry.

-

DNA Immobilization: Capture the biotinylated DNA oligonucleotide onto the streptavidin-coated surface to a level that gives a stable baseline.

-

PU.1 Binding: Inject a constant concentration of recombinant PU.1 protein over the DNA-functionalized surface until a stable binding signal (in Resonance Units, RU) is achieved. This establishes the baseline for PU.1-DNA interaction.

-

Inhibition Assay: Co-inject the same concentration of PU.1 protein with varying concentrations of DB2115 (e.g., from 0.1 nM to 100 nM).

-

Data Acquisition: Monitor the change in RU in real-time. A decrease in the RU signal compared to the PU.1-only injection indicates inhibition of binding.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the DB2115 concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Regeneration: After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove bound protein and inhibitor.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol outlines a general method to qualitatively assess the inhibition of PU.1-DNA binding by DB2115.

Objective: To visualize the inhibition of the formation of the PU.1-DNA complex by DB2115.

Materials:

-

DNA probe containing the PU.1 binding site, labeled with a detectable marker (e.g., 32P or a fluorescent dye).

-

Recombinant human PU.1 protein.

-

DB2115.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Poly(dI-dC) as a non-specific competitor.

-

Native polyacrylamide gel (e.g., 6%).

-

TBE buffer.

-

Loading dye.

-

Detection system (e.g., autoradiography film or fluorescence imager).

Procedure:

-

Binding Reaction Setup: In separate tubes, combine the labeled DNA probe, recombinant PU.1 protein, and poly(dI-dC) in the binding buffer.

-

Inhibitor Addition: To a subset of the reaction tubes, add increasing concentrations of DB2115. Include a no-inhibitor control.

-

Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 20-30 minutes) to allow for complex formation.

-

Electrophoresis: Add loading dye to each reaction and load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage.

-

Detection: After electrophoresis, dry the gel (if using a radiolabel) and expose it to autoradiography film, or image the gel directly if using a fluorescent label.

-

Analysis: A "shifted" band will be present in the lane with PU.1 and the probe, representing the PU.1-DNA complex. In the presence of effective concentrations of DB2115, the intensity of this shifted band will decrease, indicating inhibition of complex formation.

Cell Viability and Apoptosis Assays

These protocols are used to assess the functional effects of DB2115 on AML cells.

Objective: To measure the impact of DB2115 on the proliferation and survival of AML cells.

Materials:

-

AML cell line (e.g., PU.1 URE-/- AML cells).

-

Complete cell culture medium.

-

DB2115.

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).

-

Plate reader for viability assays.

-

Flow cytometer for apoptosis assays.

Procedure for Cell Viability:

-

Cell Seeding: Seed AML cells in a 96-well plate at a predetermined density.

-

Treatment: Treat the cells with a serial dilution of DB2115 for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of DB2115 concentration. Calculate the IC₅₀ value.

Procedure for Apoptosis:

-

Cell Seeding and Treatment: Seed AML cells in a suitable culture dish and treat with a specific concentration of DB2115 (e.g., 700 nM) for a defined period (e.g., 48 hours).

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induced by DB2115.

Visualizing Workflows and Pathways

PU.1 Signaling Pathway in Hematopoiesis

PU.1 Signaling and Inhibition by DB2115.

Experimental Workflow for DB2115 Characterization

Logical Workflow for the Discovery and Validation of DB2115.

Conclusion

DB2115 represents a significant advancement in the field of transcription factor inhibition. Its unique allosteric mechanism of action, potent inhibitory activity, and selective effects on AML cells provide a strong rationale for its further development as a therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and build upon the potential of PU.1 inhibition in oncology.

References

- 1. Transcription Factor Inhibition: Lessons Learned and Emerging Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. oatext.com [oatext.com]

- 4. researchgate.net [researchgate.net]

- 5. JCI - Pharmacological inhibition of the transcription factor PU.1 in leukemia [jci.org]

- 6. Pharmacological inhibition of the transcription factor PU.1 in leukemia. [escholarship.org]

- 7. Targeting Transcription Factors - 2023 Archive [drugdiscoverychemistry.com]

preliminary in vitro evaluation of DB2115 tetrahydrochloride

An in-depth literature search for "DB2115 tetrahydrochloride" did not yield specific results for a compound with this designation. The scientific and medical databases accessed contain no information on the in vitro evaluation, mechanism of action, or any associated experimental data for a substance named DB2115 tetrahydrochloride.

The search results did provide general information on the in vitro evaluation of other chemical compounds, such as Decitabine and Trientine Tetrahydrochloride, as well as general principles of enzyme inhibition and cytotoxicity assays. However, without any specific data on DB2115 tetrahydrochloride, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

It is possible that "DB2115" is an internal compound code that has not been disclosed in publicly available literature, or there may be a typographical error in the compound name. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal documentation or proprietary databases where such information might be archived.

If "DB2115 tetrahydrochloride" is a novel or proprietary compound, the experimental data and protocols would be found in the internal research and development records of the originating institution. For a comprehensive evaluation, direct access to these internal reports would be necessary.

To proceed with a detailed analysis, a corrected or alternative designation, or a reference to a specific publication mentioning DB2115 tetrahydrochloride is required. Without this key information, the core requirements of this request cannot be fulfilled.

Methodological & Application

Application Notes and Protocols: DB2115 Tetrahydrochloride In Vivo Formulation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the in vivo formulation of DB2115 tetrahydrochloride (CAS: 1366126-19-3), a potent and selective inhibitor of the PU.1 transcription factor.[1] DB2115 tetrahydrochloride is under investigation for its potential therapeutic applications in hematological cancers, such as leukemia, due to its ability to modulate gene expression, inhibit tumor cell proliferation, and induce apoptosis.[1][2] This guide covers physicochemical properties, solubility, detailed step-by-step formulation procedures for creating both suspension and clear solution preparations for in vivo administration, mechanism of action, and recommended storage conditions.

Physicochemical Properties and Solubility

DB2115 tetrahydrochloride is a heterocyclic diamidine that functions by suppressing the binding of the PU.1 transcription factor to its cognate DNA sites.[1][2]

Table 1: Physicochemical Properties of DB2115 Tetrahydrochloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₂H₃₄Cl₄N₈O₂ | [3][] |

| Molecular Weight | 704.48 g/mol | [3][] |

| CAS Number | 1366126-19-3 | [3] |

| Appearance | Solid | [3] |

| Mechanism of Action | Potent inhibitor of PU.1 transcription factor |[1][3][] |

Table 2: Solubility Data

| Solvent / Vehicle | Solubility | Concentration (Molar) | Reference |

|---|---|---|---|

| DMSO (in vitro) | 15.85 mg/mL | 22.50 mM | [3] |

| Formulation 1 (in vivo) | 1 mg/mL | 1.42 mM | [1][3] |

| Formulation 2 (in vivo) | ≥ 1 mg/mL | ≥ 1.42 mM |[1][3] |

In Vivo Formulation Protocols

Successful in vivo studies require stable and consistent drug formulation. Below are two established protocols for preparing DB2115 tetrahydrochloride for animal administration. The choice of protocol may depend on the desired route of administration and whether a suspension or a clear solution is preferred.

Preliminary Step: DMSO Stock Solution

Prior to preparing the final in vivo formulation, a concentrated stock solution in DMSO is required.

-

Protocol:

-

Accurately weigh the desired amount of DB2115 tetrahydrochloride powder.

-

Add pure DMSO to achieve a concentration of 10.0 mg/mL.

-

Mix thoroughly by vortexing or sonication until a clear solution is obtained.

-

-

Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][3] It is recommended to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1]

Formulation 1: Suspension for Oral or Intraperitoneal Injection

This protocol yields a 1 mg/mL suspension suitable for administration routes such as oral (PO) or intraperitoneal (IP) injection.[1]

-

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][3]

-

Protocol (to prepare 1 mL):

-

Begin with 100 µL of the 10.0 mg/mL DMSO stock solution in a sterile tube.[1][3]

-

Add 400 µL of PEG300 to the tube. Mix thoroughly until the solution is uniform.[1][3]

-

Add 450 µL of saline (0.9% NaCl) to reach the final volume of 1 mL.[1][3]

-

Vortex the final mixture thoroughly. Use sonication if necessary to ensure a homogenous suspension.[1][3]

-

References

Application Notes and Protocols for DB2115 Tetrahydrochloride in Mouse Models of Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB2115 tetrahydrochloride is a first-in-class small molecule inhibitor of the transcription factor PU.1.[1] As a member of the heterocyclic diamidine family, its mechanism of action involves allosterically interfering with PU.1 binding to chromatin.[1] Specifically, DB2115 binds to the minor groove of DNA at sequences flanking the PU.1 binding motifs. This interaction induces a conformational change in the DNA, which in turn prevents the binding of PU.1 to its target gene promoters.[1]

The transcription factor PU.1 is frequently dysregulated in acute myeloid leukemia (AML), making it a compelling therapeutic target.[1][2] Inhibition of PU.1 has been shown to decrease the growth and clonogenic capacity of AML cells while promoting apoptosis.[1] Preclinical studies using murine and human AML xenograft models have demonstrated that treatment with PU.1 inhibitors like DB2115 can lead to a reduction in tumor burden and increased survival.[1] These findings present DB2115 as a promising candidate for the development of novel AML therapies.

Mechanism of Action: PU.1 Inhibition

The therapeutic rationale for targeting PU.1 in leukemia stems from its critical role in myeloid differentiation.[2] In many AML cases, the function of PU.1 is impaired, contributing to the proliferation of undifferentiated blasts.[1][2] DB2115 exploits this dependency by further inhibiting PU.1 activity.

The proposed mechanism of action is as follows:

-

DNA Minor Groove Binding: DB2115, a heterocyclic diamidine, selectively binds to the AT-rich sequences in the minor groove of DNA that flank the core PU.1 binding site.

-

Allosteric Interference: This binding alters the conformation of the DNA helix.

-

Inhibition of PU.1 Binding: The altered DNA structure prevents the PU.1 transcription factor from recognizing and binding to its consensus sequence.

-

Downregulation of Target Genes: As a result, the transcription of canonical PU.1 target genes, which are essential for AML cell survival and proliferation, is downregulated.

-

Therapeutic Effect: This leads to decreased AML cell growth, reduced clonogenicity, and induction of apoptosis.[1]

Figure 1. Signaling pathway of DB2115-mediated PU.1 inhibition in AML.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of DB2115 and related compounds from preclinical studies.

Table 1: In Vitro PU.1 Binding Inhibition

| Compound | IC50 (M) for PU.1 Binding Inhibition |

| DB2115 | ~1 x 10-9 |

| DB2313 | ~1 x 10-8 |

| DB1976 | ~1 x 10-8 |

Data derived from surface plasmon resonance (SPR) assays.[1]

Table 2: In Vitro Efficacy in AML Cell Lines

| Cell Line | Compound | Effect |

| PU.1 URE-/- AML (murine) | DB2115 | Decreased cell viability, increased apoptosis |

| THP1 (human) | DB2115 | Decreased cell viability |

| MOLM13 (human) | DB2115 | Decreased cell viability |

Data from cell viability and apoptosis assays.[3]

Table 3: In Vivo Efficacy in a Murine AML Model

| Treatment Group | Median Survival (days) | Statistical Significance (vs. Vehicle) |

| Vehicle-treated AML cells | 44 | - |

| DB2313-treated AML cells | 68 | P = 0.0036 |

Note: While specific in vivo data for DB2115 was not detailed in the primary publication's abstract, the related compound DB2313 showed significant efficacy. The study indicates that PU.1 inhibitors, as a class, increased survival in mouse models.[1]

Experimental Protocols

Protocol 1: In Vivo Systemic Human AML Xenograft Mouse Model

This protocol describes the establishment of a systemic human AML model using the MOLM-13 cell line and subsequent treatment with DB2115.

Materials:

-

MOLM-13 human AML cell line (luciferase-expressing for bioluminescence imaging)

-

Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

-

DB2115 tetrahydrochloride

-

Vehicle solution (e.g., sterile PBS or as determined by solubility studies)

-

Sterile PBS

-

D-luciferin for in vivo imaging

-

Standard animal handling and injection equipment

Procedure:

-

Cell Culture: Culture MOLM-13 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to the desired number. Ensure cell viability is >95%.

-

Cell Preparation: On the day of injection, harvest MOLM-13 cells, wash twice with sterile PBS, and resuspend in PBS at a concentration of 2.5 x 107 cells/mL.

-

Animal Inoculation:

-

Inject 200 µL of the cell suspension (containing 5 x 106 cells) into the lateral tail vein of each mouse.

-

Monitor mice for signs of engraftment and disease progression.

-

-

Treatment Initiation:

-

Begin treatment when leukemia is established, typically confirmed by bioluminescence imaging or flow cytometry of peripheral blood.

-

Prepare DB2115 in the appropriate vehicle at the desired concentration. The exact dosage and schedule should be determined from dose-ranging studies, but a starting point could be in the range of 1-10 mg/kg.

-

Administer DB2115 via the determined route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 14 days).

-

A control group of mice should receive vehicle only.

-

-

Monitoring Efficacy:

-

Bioluminescence Imaging: Weekly or bi-weekly, inject mice with D-luciferin and image using an in vivo imaging system to quantify tumor burden.

-

Survival: Monitor mice daily and record survival. The endpoint is typically defined by signs of distress, significant weight loss, or hind-limb paralysis.

-

Flow Cytometry: At the study endpoint, bone marrow, spleen, and peripheral blood can be harvested to determine the percentage of human CD45+ leukemic cells.

-

Figure 2. Experimental workflow for in vivo efficacy testing of DB2115.

Protocol 2: Ex Vivo Treatment of Primary AML Patient Cells

This protocol is for assessing the efficacy of DB2115 on primary leukemia cells from patients.

Materials:

-

Mononuclear cells (MNCs) isolated from bone marrow or peripheral blood of AML patients

-

DB2115 tetrahydrochloride

-

DMSO (for stock solution)

-

Appropriate cell culture medium (e.g., IMDM with serum and cytokines)

-

Reagents for colony-forming assays (e.g., MethoCult™)

-

Reagents for apoptosis assays (e.g., Annexin V/PI staining kit)

-

Flow cytometer

Procedure:

-

Cell Isolation: Isolate MNCs from patient samples using Ficoll-Paque density gradient centrifugation.

-

Drug Preparation: Prepare a stock solution of DB2115 in DMSO and then dilute to final concentrations in culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Cell Treatment:

-

Culture the primary AML cells in the presence of varying concentrations of DB2115 or vehicle control for a specified period (e.g., 48-72 hours).

-

-

Assessment of Viability and Apoptosis:

-

After the treatment period, harvest the cells.

-

Stain a portion of the cells with Annexin V and Propidium Iodide (PI).

-

Analyze the cells by flow cytometry to determine the percentage of apoptotic (Annexin V-positive) and dead (PI-positive) cells.

-

-

Colony-Forming Assay:

-

Plate the treated cells in semi-solid methylcellulose-based medium.

-

Incubate for 10-14 days.

-

Count the number of colonies (defined as clusters of >40 cells) to assess the effect of DB2115 on the clonogenic potential of the AML cells.

-

Conclusion

DB2115 tetrahydrochloride represents a novel therapeutic strategy for AML by targeting the transcription factor PU.1. The provided data and protocols offer a framework for researchers to further investigate its preclinical efficacy and mechanism of action in relevant mouse models of leukemia. Careful consideration of experimental design, including the choice of cell lines, mouse strains, and endpoints, will be crucial for advancing our understanding of this promising compound.

References

Application Notes and Protocols for DB2115 Tetrahydrochloride Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the in vitro efficacy of DB2115 tetrahydrochloride, a potent inhibitor of the transcription factor PU.1, by evaluating its effect on the viability of acute myeloid leukemia (AML) cells.

Introduction

DB2115 tetrahydrochloride is a small molecule inhibitor that targets the transcription factor PU.1, a critical regulator of myeloid differentiation and hematopoietic cell development. Dysregulation of PU.1 is implicated in the pathogenesis of AML. By inhibiting PU.1, DB2115 has been shown to decrease cell growth and induce apoptosis in AML cell lines, making it a promising candidate for therapeutic development.

Determining the cytotoxic and cytostatic effects of compounds like DB2115 is a fundamental step in preclinical drug development. Cell viability assays are essential tools for quantifying these effects. This document outlines a detailed protocol for a colorimetric MTT assay to determine the half-maximal inhibitory concentration (IC50) of DB2115 in the MOLM-13 human AML cell line.

Data Presentation

Following the experimental protocol, quantitative data on cell viability should be collected and organized for clear interpretation and comparison. The table below serves as a template for presenting the results, including calculated IC50 values which represent the concentration of DB2115 required to inhibit cell viability by 50%.

Table 1: Cytotoxic Effect of DB2115 Tetrahydrochloride on AML Cell Lines

| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |

| MOLM-13 | DB2115 Tetrahydrochloride | 48 | [Insert experimentally determined value] |

| MOLM-13 | DB2115 Tetrahydrochloride | 72 | [Insert experimentally determined value] |

| [Other AML Cell Line] | DB2115 Tetrahydrochloride | 48 | [Insert experimentally determined value] |

| [Other AML Cell Line] | DB2115 Tetrahydrochloride | 72 | [Insert experimentally determined value] |

Data to be populated by the researcher based on experimental outcomes.

Experimental Protocols

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.[1] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Materials and Reagents

-

DB2115 tetrahydrochloride

-

MOLM-13 cells (or other suitable AML cell line)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

Detailed Step-by-Step Protocol for MTT Assay

-

Cell Culture and Seeding:

-

Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

-

Harvest cells in the exponential growth phase and determine the cell density and viability using a hemocytometer and trypan blue exclusion.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of DB2115 tetrahydrochloride in an appropriate solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of the DB2115 stock solution in culture medium to achieve a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Prepare a vehicle control using the same concentration of the solvent used for the drug stock.

-

After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DB2115 or the vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from the wells.

-

Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[1]

-

Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration of DB2115 using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the log of the DB2115 concentration.

-

Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of DB2115 in AML cells.

Experimental Workflow

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes and Protocols for DB2115 Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB2115 tetrahydrochloride is a potent and highly selective small-molecule inhibitor of the transcription factor PU.1.[1] By binding to the minor groove of DNA flanking the PU.1 binding site, DB2115 allosterically inhibits the binding of PU.1 to its target genes. This activity makes it a valuable tool for studying the roles of PU.1 in normal hematopoiesis and its dysregulation in diseases such as acute myeloid leukemia (AML). These application notes provide detailed protocols for the dissolution of DB2115 tetrahydrochloride and its application in key in vitro assays to assess its biological activity.

Product Information

| Product Name | DB2115 Tetrahydrochloride |

| Target | PU.1 (Spi-1) |

| Mechanism of Action | Allosteric inhibitor of PU.1-DNA binding |

| Primary Indication for Research | Acute Myeloid Leukemia (AML) and other hematological malignancies |

| Storage (Powder) | -20°C for up to 3 years |

| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |

Solubility of DB2115 Tetrahydrochloride

Proper dissolution of DB2115 tetrahydrochloride is critical for accurate and reproducible experimental results. The solubility of the compound varies depending on the solvent and the intended application (in vitro vs. in vivo).

| Solvent/Formulation | Solubility | Concentration (mM) | Appearance | Notes |

| DMSO | 15.85 mg/mL | 22.50 mM | Clear Solution | Suitable for preparing stock solutions for in vitro experiments.[2] |

| In Vivo Formulation 1 | 1 mg/mL | 1.42 mM | Suspension | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Sonication may be required.[2] |

| In Vivo Formulation 2 | ≥ 1 mg/mL | ≥ 1.42 mM | Clear Solution | 10% DMSO, 90% (20% SBE-β-CD in Saline).[2] |

Experimental Protocols

Preparation of DB2115 Tetrahydrochloride Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

DB2115 tetrahydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Allow the DB2115 tetrahydrochloride powder and DMSO to come to room temperature.

-

Weigh the desired amount of DB2115 tetrahydrochloride powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add the appropriate amount of DMSO to 7.04 mg of DB2115 tetrahydrochloride (Molecular Weight: 704.48 g/mol ).

-

Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of DB2115 on the viability of AML cells. A known effective concentration in URE-/- AML cells is 700 nM for 48 hours.[1]

Materials:

-

AML cell line (e.g., MOLM-13, THP-1)

-

Complete cell culture medium

-

96-well cell culture plates

-

DB2115 tetrahydrochloride stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Protocol:

-

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of DB2115 from the 10 mM stock solution in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

-

Add 100 µL of the diluted DB2115 solutions to the appropriate wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest DB2115 concentration).

-

Incubate the plate for 48 hours (or desired time point) at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in AML cells treated with DB2115 using flow cytometry.

Materials:

-

AML cell line

-

6-well cell culture plates

-

DB2115 tetrahydrochloride stock solution (10 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed AML cells in 6-well plates at a density of 1 x 10^6 cells per well in 2 mL of complete culture medium.

-

Treat the cells with the desired concentrations of DB2115 (e.g., 700 nM) and a vehicle control for 48 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[3][4]

Western Blot for PU.1 and Downstream Targets

This protocol is for analyzing the protein levels of PU.1 and its downstream targets in response to DB2115 treatment.

Materials:

-

AML cell line

-

DB2115 tetrahydrochloride stock solution (10 mM in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PU.1, anti-c-Myc, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat AML cells with DB2115 as described in the apoptosis assay.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-